![molecular formula C18H22O6 B14498035 Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol CAS No. 63194-76-3](/img/structure/B14498035.png)
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol is a complex organic compound with a unique structure that includes both acetic acid and phenol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol typically involves multiple steps. One common method is the condensation of 4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol with acetic anhydride under acidic conditions. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by esterification with acetic acid. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The compound may also act as an antioxidant by donating electrons to neutralize free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethoxy-2-[(4-methoxyphenyl)methyl]phenol: Lacks the acetic acid group.
Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Similar structure but different functional groups.
Uniqueness
Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol is unique due to the presence of both acetic acid and phenol functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63194-76-3 |
|---|---|
Molekularformel |
C18H22O6 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O4.C2H4O2/c1-18-13-6-4-11(5-7-13)8-12-9-15(19-2)16(20-3)10-14(12)17;1-2(3)4/h4-7,9-10,17H,8H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
TZPIRJYVBINZRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=C(C=C1)CC2=CC(=C(C=C2O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
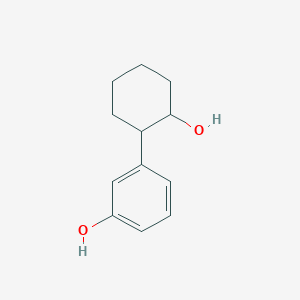

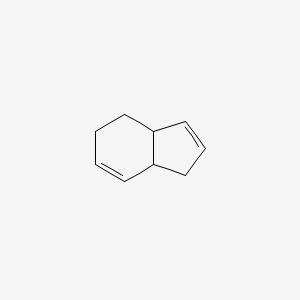

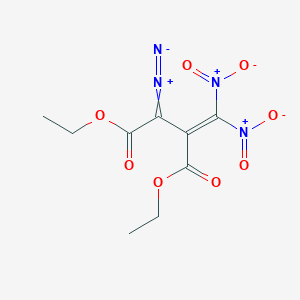
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)

![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
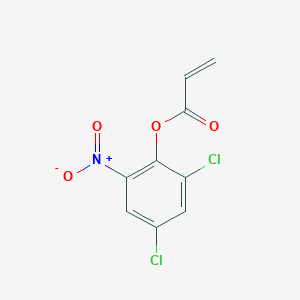
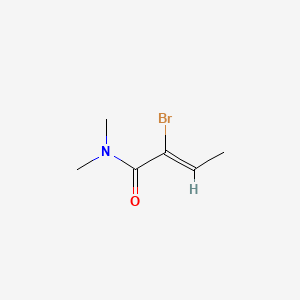
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

